molecular formula C8H8FNO2 B1284081 2-Amino-4-fluoro-3-methylbenzoic acid CAS No. 129833-28-9

2-Amino-4-fluoro-3-methylbenzoic acid

Cat. No. B1284081
M. Wt: 169.15 g/mol
InChI Key: WJQGMSCRWIKPGN-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-3-methylbenzoic acid is a compound that is closely related to various substituted benzoic acid derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The presence of the amino and fluoro substituents on the benzene ring can significantly alter the chemical and physical properties of the molecule, making it a valuable compound in organic synthesis and materials science .

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-4-nitrobenzoic acid, involves oxidation reactions, as seen in the conversion of 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst . Another related synthesis involves the conversion of resin-bound 4-fluoro-3-nitrobenzoic acid to substituted 1,2-diaminobenzenes, which are then used to produce resin-bound benzimidazoles . These methods highlight the versatility of fluoro-substituted benzoic acids in solid-phase synthesis, which is a powerful technique for constructing complex molecules on a solid support.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-4-fluoro-3-methylbenzoic acid, such as 2-amino-3-methylbenzoic acid, has been determined using X-ray crystallography. These compounds typically crystallize in a monoclinic space group, and the molecular structure is stabilized by an extensive hydrogen bonding network . The presence of substituents like fluorine can influence the crystal packing and the overall stability of the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted benzoic acids is influenced by the electron-withdrawing nature of the fluorine atom. This can activate the benzene ring towards nucleophilic substitution reactions. For example, 2-fluoro-6-iodobenzoic acid can be synthesized from 2-amino-6-fluorobenzoic acid through a series of reactions including diazotization and iodosubstitution . The fluorine atom also affects the acidity of the carboxylic acid group, which can be utilized in the formation of salts and co-crystals with various organic bases .

Physical and Chemical Properties Analysis

The physical properties of fluoro-substituted benzoic acids, such as melting points and densities, are often reported in the literature. These properties are crucial for the identification and characterization of the compounds. The chemical properties, including reactivity and stability, are influenced by the substituents on the benzene ring. For instance, the introduction of a fluorine atom can increase the acidity of the benzoic acid and affect its hydrogen bonding capability, which is essential for the formation of supramolecular structures in the solid state .

Scientific Research Applications

Antitumor Properties

2-Amino-4-fluoro-3-methylbenzoic acid, due to its structural similarity to 2-(4-amino-3-methylphenyl)benzothiazoles, may have antitumor properties. These benzothiazoles, with modifications like fluorination, have shown potent antitumor effects in vitro and in vivo. They induce and are metabolized by cytochrome P450 1A1, leading to active and inactive metabolites. Their antitumor efficacy is enhanced by overcoming limitations due to drug lipophilicity through amino acid conjugation, making them potential candidates for clinical evaluation (Bradshaw et al., 2002).

Synthesis and Transformations in Organic Chemistry

2-Amino-4-fluoro-3-methylbenzoic acid is involved in the synthesis of various organic compounds. For example, resin-bound 4-fluoro-3-nitrobenzoic acid, a related compound, has been used in the synthesis of substituted 1,2-diaminobenzenes and benzimidazoles, demonstrating its utility in creating diverse organic structures (Kilburn et al., 2000).

Structural Analysis

The structure of 2-amino-3-methylbenzoic acid, closely related to 2-Amino-4-fluoro-3-methylbenzoic acid, has been extensively studied, providing insights into its molecular and crystal structure. This detailed structural understanding is crucial for its application in various fields like drug design and materials science (Brown & Marsh, 1963).

Fluorophores in Biochemistry and Medicine

Fluorinated analogs of 2-amino-4-fluoro-3-methylbenzoic acid have been explored as fluorophores. These derivatives are significant in biochemistry and medicine, particularly in studying biological systems and DNA fluorophores. Their high sensitivity and selectivity make them valuable in research and diagnostic applications (Aleksanyan & Hambardzumyan, 2013).

Metabolic Fate and Physicochemical Properties

Studies on related fluorinated benzoic acids have revealed insights into their metabolic fate and physicochemical properties. Understanding the metabolism and properties of such compounds is vital for their application in drug development and environmental studies (Ghauri et al., 1992).

Solubility and Solvent Effects

Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents provides valuable information for its purification and application in different solvents. Understanding the solubility behavior is essential for its effective use in pharmaceutical formulation and chemical synthesis (Zhu et al., 2019).

Safety And Hazards

2-Amino-4-fluoro-3-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-amino-4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQGMSCRWIKPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564997
Record name 2-Amino-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-3-methylbenzoic acid

CAS RN

129833-28-9
Record name 2-Amino-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-fluoro-3-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Malancona, M Donghi, M Ferrara… - Bioorganic & medicinal …, 2010 - Elsevier
… For the synthesis of 6f 2-amino-4-fluoro-3-methylbenzoic acid 16 12b was first converted to the methyl ester by treatment with SOCl 2 in MeOH and then reacted with 3-…
Number of citations: 37 www.sciencedirect.com

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